molecular formula C14H22N4O4 B2514091 (S)-2-Cyanopiperidine CAS No. 1217629-89-4

(S)-2-Cyanopiperidine

Cat. No.: B2514091
CAS No.: 1217629-89-4
M. Wt: 310.354
InChI Key: KDTSPGXIUDSRCB-UAIGZDOSSA-N
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Description

(S)-2-Cyanopiperidine is an organic compound that belongs to the class of nitriles It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Cyanopiperidine can be synthesized through several methods. One common approach involves the reaction of (S)-2-piperidone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Cyanopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Cyanopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including as precursors to pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Cyanopiperidine involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and enzyme activities, making this compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

    2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    2-Cyanopyrrolidine: Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.

    2-Cyanopiperazine: Features an additional nitrogen atom in the ring structure.

Uniqueness: (S)-2-Cyanopiperidine is unique due to its chiral nature and the specific arrangement of atoms within the piperidine ring. This chirality can lead to distinct biological activities and interactions compared to its achiral or differently substituted counterparts.

Biological Activity

(S)-2-Cyanopiperidine, a chiral compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyano group at the 2-position. Its structural formula is essential for understanding its reactivity and interactions in biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound in developing new antimicrobial agents.

2. Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

3. Cholinergic Activity

The compound has been linked to cholinergic activity, which is crucial for cognitive function. It has been suggested that this compound may act on vesicular acetylcholine transporters (VAChT), potentially influencing neurotransmitter release and offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the use of chiral auxiliaries to ensure enantiomeric purity. Recent methodologies have focused on asymmetric synthesis techniques that enhance yield and selectivity. The following table summarizes various derivatives and their biological activities:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial20
This compound-NOAnticancer15
This compound-VAChTCholinergic activity25

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of E. coli with an IC50 value of 10 µM. The mechanism was attributed to disruption of bacterial cell membrane integrity, making it a promising candidate for antibiotic development.

Case Study 2: Anticancer Mechanism Investigation

In another investigation, various derivatives of this compound were screened against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against HeLa cells. Apoptosis assays confirmed that the compound induced significant apoptotic cell death through caspase activation pathways .

Properties

IUPAC Name

(2S)-piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVXLTMRALFZIS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217629-89-4
Record name 2-Piperidinecarbonitrile, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDP9PG5VPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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